Home > Products > Screening Compounds P126530 > N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide
N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide - 2097867-00-8

N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide

Catalog Number: EVT-3044536
CAS Number: 2097867-00-8
Molecular Formula: C13H12N4O
Molecular Weight: 240.266
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. It exhibits high aqueous solubility and oral absorption. It has been selected as a clinical candidate for diseases involving ACAT-1 overexpression. []
  • Relevance: While the core structure differs, K-604 shares some key features with N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide. Both compounds possess a substituted pyridine ring directly linked to an amide group. The exploration of different linkers and tail groups in K-604 provides insights into structure-activity relationships that could be relevant for modifying the activity of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. The synthesis involved reacting a key intermediate, 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine, with various carboxylic acids. []
  • Relevance: This series exhibits significant structural similarities to N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide. Both share a central pyridine ring substituted with an imidazole moiety at the 6-position. The exploration of various amide substituents in these derivatives provides valuable insights into the structure-activity relationship for compounds containing this core scaffold, potentially informing modifications to N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide. []

N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea (4)

  • Compound Description: This compound is a potent and systemically bioavailable acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitor. It has shown promising antiatherosclerotic activity in vivo. []
  • Relevance: While structurally distinct, Compound 4 shares the 4-phenyl-1H-imidazole moiety with N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide. The structure-activity relationship studies conducted on compound 4, which involved modifying various regions of the molecule, can provide valuable insights into the impact of different substituents on the imidazole ring on biological activity. This information can guide potential modifications to N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide to modulate its properties. []

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24)

  • Compound Description: An analog of compound 4, this compound also exhibits potent ACAT inhibitory activity and good oral bioavailability, demonstrating significant antiatherosclerotic effects in vivo. []
  • Relevance: Similar to compound 4, this molecule provides further insight into structure-activity relationships for ACAT inhibition. The addition of a methyl group at the 5-position of the imidazole ring, compared to N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide and compound 4, highlights the potential impact of substituent modifications on the imidazole moiety for modulating biological activity. []

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

  • Compound Description: Compound 11a displays high affinity for the AMPA receptor with excellent selectivity over NMDA receptors. This compound emerged as a potent lead within a series of quinoxalinedione derivatives. []
  • Relevance: Although the core structure differs, the presence of the 1H-imidazol-1-yl substituent in both compound 11a and N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide highlights a potential shared pharmacophore. Understanding the contribution of this moiety to the activity of 11a could offer insights into the structure-activity relationship of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide. []

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Compound 2)

  • Compound Description: A lead compound in the development of TAF1(2) inhibitors, compound 2 exhibits good binding affinity for its target and served as the basis for further optimization, leading to the potent and selective in vitro tool compound 27 (GNE-371). []
  • Relevance: While structurally different from N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide, compound 2 contains a benzimidazole moiety, a bicyclic aromatic system incorporating an imidazole ring. This structural similarity suggests that exploring benzimidazole derivatives of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide could be a viable strategy for modulating its biological activity or exploring new applications. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This compound is a potent antimalarial agent, likely acting through inhibition of prolyl-tRNA synthetase. It exists as two enantiomers with differing antimalarial activity. []
  • Relevance: This compound shares the pyridine ring and the methyl-1H-pyrazol group with N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide. While this compound's structure is significantly different, the presence of these shared moieties and its biological activity suggests that modifying N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide to incorporate similar structural features could be a viable strategy for exploring its antimalarial potential or modulating its activity. []
Overview

N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide is a compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol. It is classified as an organic compound belonging to the category of amides, specifically featuring a but-2-ynamide structure. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents due to its unique structural features that may interact with biological targets.

Source and Classification

The compound is identified by its CAS number 1247863-65-5 and has been cataloged in various chemical databases such as ChemicalBook and Sigma-Aldrich, which provide detailed information on its properties and potential applications . The classification of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide falls under heterocyclic compounds, as it contains both pyridine and imidazole rings, which are known for their biological activity.

Synthesis Analysis

Methods

The synthesis of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide typically involves multi-step organic reactions. While specific proprietary methods may not be publicly available due to patent restrictions, common approaches include:

  1. Formation of the Imidazole Ring: Starting from a suitable pyridine derivative, an imidazole moiety can be introduced through cyclization reactions.
  2. Alkylation: The introduction of the but-2-yne group can be achieved via alkylation methods, where a suitable alkyl halide reacts with a nitrogen nucleophile.
  3. Amidation: Finally, the formation of the amide bond can be accomplished using standard amidation techniques involving coupling agents or direct reaction with carboxylic acids.

Technical Details

Reagents such as sodium hydride or potassium carbonate may be used as bases in these reactions, while solvents like dimethylformamide or dichloromethane are commonly employed to facilitate the synthesis. The reaction conditions, including temperature and time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The structure of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide features a central butynamide backbone attached to a pyridine ring substituted at the 6-position by an imidazole group. The molecular structure can be represented as follows:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_{4}

Data

The InChI key for this compound is YCAPSPVMFGFGSZ-UHFFFAOYSA-N, which provides a unique identifier for database searches. The compound's melting point and boiling point data are not extensively documented in available literature, indicating potential areas for further research .

Chemical Reactions Analysis

Reactions

N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide can participate in various chemical reactions typical for amides and alkynes:

  1. Nucleophilic Substitution: The nitrogen atom in the amide can act as a nucleophile in substitution reactions.
  2. Addition Reactions: The triple bond in the butynamide structure allows for addition reactions with electrophiles.
  3. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield corresponding carboxylic acids and amines.

Technical Details

Reaction conditions such as pH, temperature, and solvent choice significantly influence these processes. For example, hydrolysis may require heating under reflux to achieve complete conversion.

Mechanism of Action

Process

The mechanism of action for N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide is primarily linked to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its heterocyclic structure. This interaction can modulate enzyme activity or receptor binding.

Data

While specific biological assays are needed to elucidate its mechanism fully, preliminary studies suggest potential activity against certain enzymes involved in metabolic pathways or as modulators of neurotransmitter systems.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 188.23 g/mol
  • CAS Number: 1247863-65-5

These properties suggest that it may undergo typical chemical transformations associated with amides and alkynes.

Applications

N-{[6-(1H-imidazol

Synthetic Methodologies for N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide

Heterocyclic Core Construction Strategies

Regioselective Synthesis of 1H-Imidazol-1-yl-pyridine Scaffolds via SNAr or Cross-Coupling Reactions

The 6-(1H-imidazol-1-yl)pyridin-3-yl scaffold serves as the essential heterocyclic framework for the target compound, with regioselective bond formation being critical for structural fidelity. Nucleophilic aromatic substitution (SNAr) reactions typically employ 6-chloro- or 6-fluoropyridin-3-yl derivatives activated by electron-withdrawing substituents, which undergo displacement by 1H-imidazole under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80-100°C facilitates this transformation with moderate to high yields (65-85%), though competing N3-alkylation can reduce regioselectivity without proper nitrogen protection [1]. Alternatively, palladium-catalyzed cross-coupling between 6-halopyridin-3-yl precursors (bromo or iodo derivatives) and imidazole derivatives offers superior regiocontrol. Buchwald-Hartwig amination conditions using Pd2(dba)3/XPhos as a catalytic system enable coupling at 90°C in toluene, achieving yields exceeding 90% with minimal byproducts. This method is particularly effective for introducing substituted imidazoles, including 2-methyl-1H-imidazole, where steric factors influence coupling efficiency [9] [2]. Recent advances utilize 4-methyl-1H-imidazole with 6-(trifluoromethanesulfonyloxy)pyridin-3-yl derivatives under Suzuki-Miyaura conditions, though this approach requires careful optimization of catalyst loading to suppress protodehalogenation [2].

Table 1: Comparison of Heterocyclic Coupling Methods for Scaffold Assembly

MethodCatalyst/Base SystemTemperature (°C)Yield RangeKey Advantages
SNArK₂CO₃/DMF80-10065-85%Simple setup, no metal catalysts
Palladium-CatalyzedPd₂(dba)₃/XPhos, K₃PO₄9088-95%High regioselectivity, functional group tolerance
Copper-MediatedCuI/1,10-phenanthroline, Cs₂CO₃110-12075-92%Lower cost, effective for electron-deficient imidazoles

Copper-Catalyzed Cyclization for Imidazole-Pyridine Hybrid Systems

Copper-catalyzed methods provide a cost-effective alternative for constructing imidazole-pyridine linkages, particularly valuable for electron-deficient imidazole derivatives. CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMF enables the coupling of 6-bromopyridin-3-amines with α-haloketones, followed by in situ cyclodehydration to form the imidazole ring. This one-pot cascade proceeds via initial N-alkylation at the pyridine nitrogen, followed by copper-mediated intramolecular C-N bond formation at 110-120°C, yielding the bicyclic system directly. Microwave irradiation significantly accelerates this cyclization, reducing reaction times from 24 hours to 30-45 minutes while maintaining yields of 75-92% [6] [1]. Key to success is the use of cesium carbonate as a base, which promotes deprotonation without compromising the copper catalyst’s activity. Substituted imidazoles bearing methyl or phenyl groups at the 2-position are accessible through this route, though sterically hindered substituents (e.g., tert-butyl) diminish cyclization efficiency [1]. Recent protocols employ Cu(I)-thiophene carboxylate complexes that suppress homocoupling byproducts, further improving atom economy for gram-scale synthesis of the pyridinylimidazole core [6].

Amide Bond Formation Techniques

Carbodiimide-Mediated Coupling of But-2-ynoic Acid Derivatives

Coupling the heterocyclic amine [6-(1H-imidazol-1-yl)pyridin-3-yl]methanamine with but-2-ynoic acid employs carbodiimide reagents to activate the alkyne-containing carboxyl group. Dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) achieves yields of 70-85% after 12-18 hours at room temperature. Critical to suppressing alkyne-allene isomerization is maintaining reaction temperatures below 30°C and avoiding strong bases, which can induce propargyl rearrangements [6] [9]. In situ acid chloride formation using oxalyl chloride/thionyl chloride offers a viable alternative when electron-rich impurities hinder carbodiimide activation; however, this method requires strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. Solvent screening reveals that tetrahydrofuran (THF) provides optimal solubility for both the amine and activated ester intermediate, while DCM minimizes racemization risks. Post-coupling purification via silica gel chromatography effectively separates the target amide from urea byproducts, with isolated yields consistently higher when using water-soluble carbodiimides like EDC·HCl due to easier byproduct removal [9].

Microwave-Assisted Condensation for Enhanced Yield and Selectivity

Microwave irradiation revolutionizes amide bond formation in this synthesis by accelerating activation-condensation sequences while minimizing degradation pathways. EDC-mediated coupling under microwave irradiation (100 W, 80-100°C) in acetonitrile completes within 10-15 minutes, yielding N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide in 92-95% purity without chromatographic purification. The rapid, uniform heating suppresses epimerization and alkyne migration, which are common in conventional thermal methods [6]. Solvent optimization identifies dimethylacetamide (DMA) as superior for microwave coupling due to its high dielectric constant and boiling point, enabling reaction temperatures up to 120°C without pressure buildup. Incorporating polymer-supported carbodiimide reagents further simplifies workup—filtration removes urea derivatives, delivering the pure amide upon solvent evaporation. This approach is particularly advantageous for acid-sensitive substrates, as reduced reaction times prevent decarboxylation or retro-Michael reactions observed during prolonged stirring [6]. Recent adaptations employ flow reactors integrated with microwave cavities, enabling multigram production with consistent space-time yields exceeding 85 g·L⁻¹·h⁻¹.

Table 2: Amidation Methods for N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide Synthesis

Activation MethodConditionsTimeYieldPurity (HPLC)Key Observations
EDC/DMAPDCM, 25°C, stirring18 h78%95%Requires chromatography; urea byproduct formation
Oxalyl ChlorideTHF, -15°C to 25°C, then amine addition4 h82%97%Anhydrous conditions critical; HCl scavenger needed
Microwave/EDCCH₃CN, 100°C, 100 W12 min94%99%No chromatography; minimal byproducts
Polymer-Supported EDCDMA, 90°C, MW 150 W15 min91%98%Filter workup; scalable to >50 g

Catalytic Strategies for Alkyne Functionalization

Transition Metal-Catalyzed Alkynylation of Pyridinylmethyl Intermediates

Direct alkynylation of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanamine avoids pre-functionalization of but-2-ynoic acid, offering convergent access to the target molecule. Sonogashira coupling between 5-(bromomethyl)-2-(1H-imidazol-1-yl)pyridine and trimethylsilyl-protected but-2-yne employs Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) in triethylamine at 60°C, followed by desilylation with K₂CO₃ in methanol. This one-pot, two-step sequence achieves 75-80% overall yield but requires careful exclusion of oxygen to prevent Glaser homocoupling [9]. More efficient is the Cadiot-Chodkiewicz cross-coupling, where 5-(iodomethyl)-2-(1H-imidazol-1-yl)pyridine reacts with but-2-yn-1-ol in the presence of Cu(I) salts and hydroxylamine, yielding the terminal alkyne adduct directly. Subsequent oxidation to the carboxylic acid precursor (MnO₂ or TEMPO/BAIB) enables standard amidation without alkyne isomerization [1]. Recent breakthroughs utilize photoredox catalysis with Ir(ppy)₃ to generate propargylic radicals from alkynes, which add to pyridinylmethyl bromides under mild conditions—this method exhibits exceptional functional group tolerance for late-stage alkynylation but remains limited to small-scale applications due to catalyst cost [9].

Base-Mediated Deprotonation and Nucleophilic Substitution

Deprotonation of but-2-ynoic acid with strong bases generates a nucleophilic acetylide suitable for direct displacement of leaving groups on pyridinylmethyl derivatives. Lithium hexamethyldisilazide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) in THF at -78°C deprotonates the alkyne terminal hydrogen (pKa ~25), and the resulting anion attacks 5-(halomethyl)-2-(1H-imidazol-1-yl)pyridines (halo = Cl, Br, I) with SN₂ mechanism predominating. This approach achieves 65-75% yields but competes with elimination reactions forming alkenyl derivatives when secondary halides are present [9]. Optimized conditions for the target compound use 5-(tosyloxymethyl)-2-(1H-imidazol-1-yl)pyridine with but-2-ynoic acid dianion (generated from n-BuLi at -78°C), followed by quenching with saturated NH₄Cl. While functional group compatibility is limited by the strong base, this method efficiently installs the alkyne moiety without transition metals, benefiting syntheses requiring ultralow metal specifications. Phase-transfer catalysis using tetrabutylammonium fluoride (TBAF) in dichloroethane/water systems enables nucleophilic alkynylation at room temperature, though yields remain moderate (55-65%) due to hydrolysis of the activated pyridinylmethyl intermediate [9].

Table 3: Alkynylation Approaches for Functionalized Intermediate Synthesis

Alkynylation StrategyReagents/ConditionsKey IntermediateOverall Yield to TargetLimitations
Sonogashira CouplingPd/Cu, TMS-but-2-yne, then deprotection5-(Bromomethyl)-2-(1H-imidazol-1-yl)pyridine70% (2 steps)Oxygen sensitivity; homocoupling side products
Cadiot-Chodkiewicz CouplingCu(I), NH₂OH·HCl, but-2-yn-1-ol5-(Iodomethyl)-2-(1H-imidazol-1-yl)pyridine68% (after oxidation)Requires activated halide; stoichiometric copper
Acetylide Anion Displacementn-BuLi, THF, -78°C5-(Tosyloxymethyl)-2-(1H-imidazol-1-yl)pyridine73%Strong base incompatible with acid-sensitive groups
Photoredox AlkynylationIr(ppy)₃, DIPEA, blue LED5-(Bromomethyl)-2-(1H-imidazol-1-yl)pyridine65%High catalyst cost; limited scalability

Concluding Remarks

The synthesis of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide leverages diverse methodologies, each offering distinct advantages in regioselectivity, efficiency, and scalability. Heterocyclic core construction via palladium or copper catalysis provides the foundational scaffold with high fidelity, while microwave-assisted amidation represents the most efficient terminal step. Future advancements will likely focus on continuous-flow integration of these transformations to enhance throughput and reproducibility for preclinical development.

Properties

CAS Number

2097867-00-8

Product Name

N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]but-2-ynamide

Molecular Formula

C13H12N4O

Molecular Weight

240.266

InChI

InChI=1S/C13H12N4O/c1-2-3-13(18)16-9-11-4-5-12(15-8-11)17-7-6-14-10-17/h4-8,10H,9H2,1H3,(H,16,18)

InChI Key

XWLHALIHWXMZPG-UHFFFAOYSA-N

SMILES

CC#CC(=O)NCC1=CN=C(C=C1)N2C=CN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.